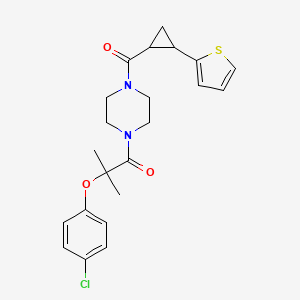
2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25ClN2O3S and its molecular weight is 432.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its complex structure, which includes a chlorophenoxy group, a thiophenyl moiety, and a piperazine ring, suggests potential biological activities that merit detailed investigation.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C19H22ClN1O2S, and it features several functional groups that may interact with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
- Introduction of the Thiophenyl Group : This is achieved through a coupling reaction, often using palladium-catalyzed methods.
- Formation of the Piperazinyl Group : Involves nucleophilic substitution where the thiophenyl intermediate reacts with a piperazine derivative.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing chlorophenoxy groups can inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, indicating a mechanism that could be beneficial in treating inflammatory diseases.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes involved in inflammation and microbial resistance. Detailed studies are required to elucidate the exact pathways and targets involved.
Case Studies
Several studies have explored the biological activities of related compounds:
-
Study on Antimicrobial Activity : A derivative exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Compound MIC (µg/mL) Target Bacteria Compound A 10 S. aureus Compound B 15 E. coli - Anti-inflammatory Study : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.
Research Findings
Recent findings highlight the potential therapeutic applications of this compound:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-22(2,28-16-7-5-15(23)6-8-16)21(27)25-11-9-24(10-12-25)20(26)18-14-17(18)19-4-3-13-29-19/h3-8,13,17-18H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYQAIIAHUQAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














